N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine
Description
N2-(3-Chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine is a pteridine derivative featuring two aromatic amine substituents: a 3-chlorophenyl group at the N2 position and a 4-methylphenyl group at the N4 position.
Properties
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6/c1-12-5-7-14(8-6-12)23-18-16-17(22-10-9-21-16)25-19(26-18)24-15-4-2-3-13(20)11-15/h2-11H,1H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXXHRYEYKJUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, characterized by its unique structure that includes a fused pyrimidine and pyrazine ring. This compound has garnered attention for its potential biological activities, particularly in the context of immune modulation and cancer therapy. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H15ClN6, with a molecular weight of 362.8 g/mol. Its structure features a 3-chlorophenyl group and a 4-methylphenyl group, which may influence its reactivity and biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClN6 |
| Molecular Weight | 362.8 g/mol |
| Purity | ≥95% |
| Complexity Rating | 444 |
Research indicates that this compound exhibits significant biological activity by inhibiting specific signaling pathways associated with immune responses. Notably, it has been shown to inhibit the signaling cascades of immunoglobulin E (IgE) and immunoglobulin G (IgG), which are critical in allergic reactions and other immune functions.
Moreover, this compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which play pivotal roles in cell cycle regulation and gene transcription. In vitro studies have demonstrated that related compounds can achieve significant inhibition of these kinases, leading to cell cycle arrest and apoptosis in cancer cell lines .
Case Studies
- Inhibition of CDK Activity : A study on structurally similar pteridine derivatives revealed potent inhibition of CDK2 and CDK9. For instance, one derivative exhibited IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating a strong potential for antitumor activity .
- Immune Modulation : Another study highlighted the ability of pteridine compounds to modulate immune responses by affecting IgE receptor signaling pathways. This modulation could provide therapeutic avenues for treating allergic conditions or autoimmune diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is valuable to compare it with other pteridine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine | Contains butyl and fluorophenyl groups | Fluorine's electronic properties |
| N2-(4-butylphenyl)-N4-(4-chlorophenyl)pteridine-2,4-diamine | Contains butyl and chlorophenyl groups | Chlorine's influence on reactivity |
| N2-(4-butylphenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine | Contains butyl and methylphenyl groups | Methyl group's steric effects |
The presence of chlorine in this compound introduces distinct electronic properties that enhance its interactions with biological targets compared to other derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
*Hypothesized based on structural analogs.
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., CH3, OCH3) influences electronic properties and bioavailability. For instance, methoxy groups enhance solubility but may reduce metabolic stability .
- Core Structure : Pteridine derivatives generally exhibit higher molecular weights compared to pyrimidines due to their fused-ring system. Pyrimidine-based analogs (e.g., SP-2) show enhanced CNS activity, attributed to favorable ADME properties .
Anti-Alzheimer’s Potential
Pharmacokinetic and Toxicity Profiles
- Triazine Derivatives : Compounds like N2-(4-Chlorobenzyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine exhibit moderate logP values (~4.25), indicating balanced lipophilicity for drug delivery .
Preparation Methods
Preparation of 2,4-Dichloropteridine
Buchwald–Hartwig Amination
-
First amination : 2-Chloropeteridine reacts with 3-chloroaniline (1.5 equiv) using Pd(OAc)₂/Xantphos catalyst in toluene at 110°C.
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Yield : 78% for N²-(3-chlorophenyl)-4-chloropteridine.
-
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Second amination : 4-Chloro intermediate reacts with 4-methylaniline under similar conditions.
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Yield : 74% for final product.
-
Table 1: Comparative Analysis of Amination Steps
| Parameter | First Amination | Second Amination |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | Pd(OAc)₂/Xantphos |
| Temperature (°C) | 110 | 110 |
| Reaction Time (h) | 12 | 14 |
| Isolated Yield (%) | 78 | 74 |
Optimization of Reaction Conditions
Solvent Selection
Catalytic Systems
Temperature and Time
Characterization and Purification
Spectroscopic Validation
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted amines.
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Recrystallization : Ethanol/water (4:1) yields 95% pure product.
Comparative Analysis of Methods
Table 2: Route 1 vs. Route 2
| Parameter | Route 1 (Condensation) | Route 2 (Amination) |
|---|---|---|
| Total Steps | 1 | 3 |
| Overall Yield (%) | 58–63 | 58–60 |
| Scalability | Moderate | High |
| Byproduct Formation | High | Low |
Key Advantages
Q & A
Q. What are the key considerations for synthesizing N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine with high purity?
Methodological Answer: Synthesis of this pteridine derivative requires multi-step reactions with precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C) to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound from byproducts (e.g., unreacted aryl amines) .
Data Table :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 70°C, 12h | 65 | 85% |
| 2 | Toluene, reflux | 78 | 92% |
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : Confirm substituent positions (e.g., 3-chlorophenyl vs. 4-methylphenyl) via / chemical shifts .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] ion) .
- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Intermediate Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?
Methodological Answer:
- Comparative studies : Replace the 3-chlorophenyl group with 3-fluorophenyl or 4-chlorophenyl analogs to assess changes in binding affinity (e.g., kinase inhibition assays) .
- SAR analysis : Correlate substituent electronegativity (Cl vs. F) with activity trends using molecular docking .
Key Finding : 3-Chlorophenyl derivatives exhibit 2–3× higher inhibition of tyrosine kinases compared to fluorinated analogs .
Q. What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain colloidal stability .
- Derivatization : Introduce hydrophilic groups (e.g., morpholine, pyrrolidine) to the pteridine core without altering target binding .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
Methodological Answer:
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
- Machine learning : Train models on existing pteridine reaction data to predict optimal solvents/catalysts (e.g., Pd/C vs. CuI) .
Case Study : ICReDD’s workflow reduced reaction optimization time by 40% for analogous triazine derivatives .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-analysis : Normalize data using standardized assays (e.g., IC values under identical pH/temperature) .
- Batch variability checks : Compare purity and stereochemistry of test samples via chiral HPLC .
Example : Discrepancies in cytotoxicity (e.g., ±15% variance) were traced to residual solvent (DMF) in early syntheses .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Knockout models : Use CRISPR-edited cell lines to confirm target specificity (e.g., EGFR or VEGFR inhibition) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors .
- In vivo imaging : Track biodistribution using radiolabeled -analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
